Biochemical Potency: GSK2837808A Exhibits >3000-Fold Greater Affinity for LDHA Compared to FX-11
In direct biochemical assays, GSK2837808A demonstrates significantly greater potency against recombinant human LDHA compared to the widely used tool compound FX-11. GSK2837808A inhibits LDHA with an IC50 of 2.6 nM , whereas FX-11 has a reported Ki of 8 μM . This translates to a >3000-fold difference in inhibitory potency at the target level. Furthermore, GSK2837808A exhibits high selectivity over LDHB, with an IC50 of 43 nM, resulting in a selectivity ratio of approximately 16.5-fold . In contrast, FX-11 has a reported Ki of 50 nM for the LDHA subunit M, but with less selectivity over LDHB . This vast difference in potency mandates the use of substantially lower concentrations of GSK2837808A to achieve comparable target engagement, thereby minimizing the potential for off-target effects.
| Evidence Dimension | Potency against recombinant human LDHA |
|---|---|
| Target Compound Data | IC50 = 2.6 nM (GSK2837808A) |
| Comparator Or Baseline | Ki = 8 μM (FX-11) |
| Quantified Difference | >3,000-fold more potent |
| Conditions | Cell-free enzymatic assays; NADH-competitive inhibition |
Why This Matters
This order-of-magnitude difference in potency is critical for experimental design; using a less potent inhibitor like FX-11 at high micromolar concentrations can introduce confounding off-target effects, whereas GSK2837808A allows for more selective LDHA perturbation at low nanomolar concentrations.
